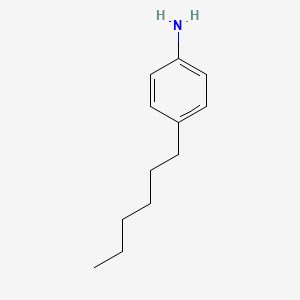

4-Hexylaniline

説明

Significance and Research Trajectory of Aromatic Amines

Aromatic amines, a class of organic compounds characterized by an amino group attached to an aromatic ring, are fundamental in numerous industrial and research sectors. researchgate.nethbm4eu.eu Their utility spans the synthesis of dyes, pigments, pharmaceuticals, and polymers. wiseguyreports.comsci-hub.semdpi.com The global market for aromatic amines reflects their importance, with a projected growth from USD 10.5 billion in 2024 to USD 15.9 billion by 2032, driven by demand in these key industries. wiseguyreports.com

The research trajectory for aromatic amines is evolving towards the development of more sustainable and environmentally friendly production methods. wiseguyreports.com There is also a significant focus on exploring new applications in emerging technologies and creating novel materials with enhanced properties. marketresearchintellect.comijrpr.com The introduction of an amino group to an aromatic structure provides a versatile platform for a wide array of chemical transformations, making these compounds invaluable in organic synthesis. acs.org

Interdisciplinary Relevance of 4-Hexylaniline in Contemporary Science

This compound, with its distinct molecular structure featuring a hexyl group at the para position of the aniline (B41778) ring, demonstrates considerable interdisciplinary relevance. cymitquimica.com Its applications extend across materials science, analytical chemistry, and nanotechnology.

In the realm of materials science , this compound is a key building block for liquid crystals. The mesomorphic properties of imine compounds derived from this compound have been a subject of investigation. chemicalbook.comsigmaaldrich.com Liquid crystals are crucial in display technologies and other advanced optical applications. Furthermore, this compound has been utilized in the synthesis of polymers with potential applications in organic electronics, where the incorporation of such chromophores into the polymer backbone can lead to materials with interesting electronic and magnetic properties. ambeed.com

From an analytical chemistry perspective, this compound is employed in the fabrication of mixed-mode, monolithic materials for capillary liquid chromatography (LC). chemicalbook.comrheniumshop.co.il These materials are used for specialized separation processes. The compound's properties also make it a subject of study in chromatographic method development, for instance, in evaluating impurity test procedures using capillary gas chromatography. oup.com

In the field of nanotechnology , this compound has been used in the preparation of stable ruthenium nanoparticles. chemicalbook.comsigmaaldrich.com These nanoparticles have potential applications in catalysis due to their high surface area and reactivity.

Additionally, this compound and its derivatives are utilized in coordination chemistry . It reacts with other organic molecules, such as isatin (B1672199), to form Schiff base ligands. chemicalbook.comsigmaaldrich.com These ligands can then form complexes with metal ions, which are studied for their unique structural and electronic properties. There is also research into the use of 4-alkylanilines for the selective precipitation and recovery of precious metals like rhodium from acidic solutions. researchgate.net

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is focused on several key areas, driven by its potential in various scientific and technological fields. The primary objectives of this research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its derivatives. A common industrial method involves the catalytic hydrogenation of 4-nitrohexylbenzene. Comprehensive characterization of its chemical and physical properties is fundamental for its application.

Liquid Crystal Development: Investigating the synthesis of new liquid crystalline materials derived from this compound and characterizing their mesomorphic phases and phase transition behaviors. chemicalbook.comsigmaaldrich.com

Polymer and Materials Science: Exploring the incorporation of this compound into novel polymers and materials to tailor their electronic, optical, and thermal properties for specific applications, such as in organic semiconductors. ambeed.com

Analytical Methodologies: Advancing analytical techniques by using this compound to create new stationary phases for chromatography and improving methods for impurity detection and analysis. rheniumshop.co.iloup.comchromatographyonline.com

Nanomaterials and Catalysis: Studying the role of this compound in the synthesis and stabilization of metal nanoparticles and investigating the catalytic activity of these materials. chemicalbook.comsigmaaldrich.com

Coordination Chemistry: Synthesizing and characterizing new metal complexes with ligands derived from this compound to explore their structural diversity and potential applications in catalysis and materials science. sigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 33228-45-4 |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 279-285 °C |

| Density | 0.919 g/mL at 25 °C |

| Refractive Index | n20/D 1.525 |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, toluene |

Source: chemicalbook.comsigmaaldrich.comnih.govthermofisher.com

Structure

3D Structure

特性

IUPAC Name |

4-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEMTTZEBOCJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040708 | |

| Record name | 4-Hexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33228-45-4 | |

| Record name | 4-Hexylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33228-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3C0879ZGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Strategies for 4 Hexylaniline and Its Derivatives

Alkylation Approaches for 4-Hexylaniline Synthesis

Alkylation methods provide a direct route to forming the carbon-carbon bond on the aromatic ring of aniline (B41778). These reactions, typically falling under the category of Friedel-Crafts alkylation, require specific conditions to ensure selective substitution at the desired para-position.

The synthesis of this compound can be accomplished by the ring alkylation of aniline with a hexyl halide, such as hexyl chloride. google.comgoogle.com This reaction is carried out in the presence of an aluminum halide catalyst, like aluminum chloride. google.com To achieve selective alkylation at the para-position relative to the amino group, a stoichiometric amount of the aluminum halide catalyst is crucial, typically at least 1.02 moles per mole of aniline. google.com The catalyst forms a complex with the aniline's amino group, which directs the incoming hexyl group to the para position. google.com

The reaction is generally performed in the liquid phase, often using an anhydrous organic solvent capable of dissolving the aniline-catalyst complex, such as 1,2-dichloroethane. google.com While the amino group can be primary (--NH2), secondary (N-alkyl), or tertiary (N,N-dialkyl), the core principle of para-alkylation remains consistent. google.com The use of excess alkylating agent can lead to the formation of polyalkylated products. google.com

Table 1: Parameters for Selective para-Alkylation of Aniline

| Parameter | Description | Rationale/Reference |

|---|---|---|

| Aniline Substrate | Aniline or its N-alkyl derivatives. | The amino group directs the substitution. google.com |

| Alkylating Agent | Hexyl halide (e.g., hexyl chloride). | Provides the hexyl group for attachment to the ring. google.com |

| Catalyst | Aluminum halide (e.g., AlCl₃). | Essential for activating the electrophile and directing substitution. google.com |

| Stoichiometry | At least 1.02 moles of catalyst per mole of aniline. | Ensures complexation with the amino group for para-selectivity. google.com |

| Solvent | Anhydrous, polar organic solvent (e.g., 1,2-dichloroethane). | Dissolves the aniline-catalyst complex. google.com |

| Temperature | Generally below 150°C. | To control the reaction and selectivity. google.com |

Reduction-Based Synthetic Routes

An alternative and widely used strategy for synthesizing anilines involves the reduction of a nitro group. This indirect method first requires the synthesis of a suitable nitroaromatic precursor, in this case, 4-nitrohexylbenzene.

Catalytic hydrogenation is a prominent method for reducing aromatic nitro compounds to their corresponding anilines. wikipedia.orgtcichemicals.com The process involves the reaction of the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org This reaction is thermodynamically favorable and results in the formation of the aniline and water. libretexts.org For the synthesis of this compound, the precursor 4-nitrohexylbenzene is hydrogenated, leading to the selective conversion of the nitro group to an amino group without altering the hexyl chain or the aromatic ring.

The choice of metal catalyst is critical for the efficiency and selectivity of the hydrogenation reaction. tcichemicals.com Palladium and platinum are among the most common and effective catalysts for this transformation. tcichemicals.comyoutube.com

Palladium (Pd): Often used as palladium on carbon (Pd/C), this catalyst is highly effective for the reduction of nitro groups. tcichemicals.comyoutube.com The reaction mechanism involves the adsorption of both the hydrogen gas and the nitro compound onto the surface of the palladium catalyst. libretexts.org The H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the nitro group, which is reduced first to a nitroso group, then to a hydroxylamino group, and finally to the amine. wikipedia.org Palladium catalysts are widely used in both laboratory and industrial settings for this purpose. tcichemicals.com

Platinum (Pt): Platinum, often used as platinum(IV) oxide (PtO₂, Adams' catalyst), is another powerful catalyst for the hydrogenation of nitroarenes. libretexts.org Similar to palladium, it facilitates the addition of hydrogen across the functional group. libretexts.org Both platinum and palladium catalysts generally require relatively mild conditions and provide high yields of the desired aniline product. youtube.com

Table 2: Comparison of Common Catalysts for Nitroarene Reduction

| Catalyst | Form | Typical Conditions | Selectivity/Notes |

|---|---|---|---|

| Palladium | Pd/C | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly effective and one of the most common methods for nitro reduction. youtube.com |

| Platinum | PtO₂ (Adams' catalyst) | H₂ gas, various solvents | A very active catalyst, also widely used for various hydrogenations. libretexts.org |

| Nickel | Raney-Ni | H₂ gas, often higher pressures/temperatures | A cost-effective alternative, though sometimes less selective. libretexts.org |

Beyond catalytic hydrogenation with H₂, there are numerous other chemical methods to reduce a nitro precursor like 4-nitrohexylbenzene to this compound. These methods are valuable when specific functional groups need to be tolerated or when access to high-pressure hydrogenation equipment is limited.

One of the classic methods is the Béchamp reduction, which uses iron metal in the presence of an acid, such as hydrochloric acid (HCl). wikipedia.orgyoutube.com This reaction is broadly applicable to aromatic nitro compounds. wikipedia.org More modern approaches include the use of sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like nickel(II) chloride (NiCl₂·6H₂O), which can rapidly reduce nitroarenes to anilines in aqueous solutions at room temperature. asianpubs.org Other systems, such as iron catalysts with organosilanes or formic acid, also offer efficient and selective reduction of nitroarenes while tolerating a wide range of other functional groups. rsc.orgorganic-chemistry.org

Catalytic Hydrogenation of 4-Nitrohexylbenzene

Derivatization and Functionalization Strategies

Once synthesized, this compound serves as a versatile intermediate for further chemical modification. cymitquimica.com Its structure, containing a nucleophilic amino group and an activatable aromatic ring, allows for a variety of derivatization reactions.

One common reaction is the formation of imines, or Schiff bases, through condensation with aldehydes or ketones. For instance, this compound reacts with isatin (B1672199) to form a Schiff base ligand, and the properties of such imine compounds have been investigated for potential applications in materials science. chemicalbook.com

The amino group also allows this compound to be incorporated into polymers. It has been used in Buchwald-Hartwig polyamination reactions to create polymers with xanthene units, which exhibit interesting electronic properties. ambeed.com Furthermore, the aniline moiety can be functionalized through C-H activation. The nitroso group, for example, can be used as a temporary directing group to facilitate C-H functionalization on N-alkylanilines before being removed. acs.org These functionalization strategies open pathways to more complex molecules with applications in dyes, pharmaceuticals, and materials science. cymitquimica.comacs.org

Synthesis of Schiff Base Ligands Incorporating this compound

Schiff bases, or imines, are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. This compound is a common primary amine used in these reactions to create Schiff base ligands. These ligands are crucial in coordination chemistry for their ability to form stable complexes with a variety of metal ions.

A notable example is the reaction of this compound with isatin (1H-indole-2,3-dione) to yield a Schiff base ligand. sigmaaldrich.com This reaction provides a straightforward route to a ligand system that can coordinate with metal ions, forming complexes with potential applications in catalysis and materials science. Another well-documented synthesis involves the condensation of this compound with substituted benzaldehydes. For instance, the reaction with 4-pentyloxybenzaldehyde produces N-(4-n-pentyloxybenzylidene)-4′-n-hexylaniline, a compound known for its liquid crystalline properties. tandfonline.com Similarly, reacting this compound with 4-methoxybenzaldehyde (B44291) yields N-(4-methoxybenzylidene)-4-hexylaniline.

The general synthetic approach involves refluxing equimolar amounts of this compound and the respective aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The formation of the imine bond is driven by the removal of water. The resulting Schiff bases are typically purified by recrystallization.

Incorporation into Ionic Liquids (e.g., THA-IL)

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and tunable properties. This compound can be utilized as a precursor in the synthesis of specific ionic liquids. One such example is its use in the production of THA-IL.

The synthesis of ILs often involves a two-step process: quaternization followed by anion exchange. While specific details on the synthesis of "THA-IL" using this compound are not extensively available in the provided search results, a general pathway would likely involve the N-alkylation of this compound to form a quaternary ammonium (B1175870) cation, followed by an anion metathesis reaction to introduce the desired anion. The nature of the alkylating agent and the anion source would determine the final properties of the ionic liquid. The incorporation of the hexylaniline moiety can impart specific functionalities and solubilities to the resulting IL.

Preparation of N-Substituted Hexylaniline Compounds

The synthesis of N-substituted hexylaniline compounds can be achieved through various methods, including reductive amination and nucleophilic substitution reactions. One common strategy is the Smiles rearrangement, which allows for the formation of N-alkyl anilines from phenols. researchgate.netderpharmachemica.comresearchgate.net Another approach involves the direct alkylation of this compound. For example, the reaction of this compound with alkyl halides in the presence of a base can yield N,N-dialkylaniline compounds. A patented method describes the preparation of N,N-dihexylaniline by reacting hexyl p-toluenesulfonate with aniline in the presence of a phase transfer catalyst and sodium hydroxide (B78521) solution, achieving a high yield. google.com

Furthermore, N-acetylated derivatives such as N-[4-(hexylamino)phenyl]acetamide can be synthesized, indicating the versatility of the amino group in this compound for forming amide linkages. hoffmanchemicals.com These N-substituted compounds are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.

Nucleophilic Substitution Reactions for Substituted Benzonitrile (B105546) Derivatives (e.g., 4-(Hexylamino)benzonitrile)

The synthesis of 4-(hexylamino)benzonitrile (B8659105) is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile, in this case, n-hexylamine, displaces a leaving group on an electron-deficient aromatic ring. The presence of an electron-withdrawing group, such as the nitrile group (-CN) at the para position, activates the ring towards nucleophilic attack.

A typical procedure involves reacting an activated benzonitrile derivative, such as 4-fluorobenzonitrile, with n-hexylamine. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures (e.g., 60–80°C) to facilitate the displacement of the fluoride (B91410) ion. An alternative to the SNAr reaction is the Buchwald-Hartwig amination, which provides another industrially relevant method for forming the C-N bond to produce 4-(n-hexylamino)benzonitrile. acs.orgacs.org

Synthesis of Iminophosphine Platinum(II) Complexes with this compound Derivatives

Iminophosphine ligands, prepared from the condensation of primary amines with phosphinoaldehydes, are valuable in coordination chemistry. This compound has been used to synthesize such ligands, which can then be complexed with metals like platinum.

A series of iminophosphine ligands have been prepared through the condensation reaction of 2-(diphenylphosphino)benzaldehyde (B1302527) with various aniline derivatives, including this compound. researchgate.netscholaris.caresearchgate.net The resulting iminophosphine ligand derived from this compound can then be reacted with a platinum(II) precursor, such as [PtCl2(η²-coe)]2 (where coe is cis-cyclooctene), to yield the corresponding square planar platinum(II) complex. researchgate.netscholaris.caresearchgate.net These complexes have been fully characterized using techniques like multi-nuclear NMR spectroscopy and X-ray diffraction. researchgate.netscholaris.caresearchgate.net The inclusion of the long alkyl chain from this compound can influence the lipophilicity and, consequently, the biological properties of the platinum complexes. researchgate.net

Formation of Liquid Crystalline Aniline Derivatives (e.g., N-(4-n-Pentyloxybenzylidene)-4′-n-Hexylaniline)

The synthesis of liquid crystalline compounds often involves the creation of molecules with a rigid core and flexible terminal chains. This compound, with its aniline core and flexible hexyl chain, is an excellent building block for such materials.

A well-studied example is the synthesis of N-(4-n-pentyloxybenzylidene)-4′-n-hexylaniline (5O.6). tandfonline.com This compound is prepared by the condensation reaction between 4-pentyloxybenzaldehyde and this compound. The reaction is typically carried out by refluxing the two components in an appropriate solvent. The resulting Schiff base exhibits a rich polymorphism of liquid crystalline phases, including nematic and various smectic phases. ias.ac.in The mesomorphic properties of these materials are highly dependent on the length of the alkyl and alkoxy chains.

Synthesis of Long-Chain Aliphatic Amine Derivatives

This compound itself is a long-chain aliphatic amine derivative. However, it can also be a starting material for the synthesis of other, more complex long-chain amine derivatives. For instance, it can undergo reactions to introduce other functional groups while retaining the hexyl chain.

Synthesis of Amide-Functionalized Benzoate (B1203000) Esters (e.g., Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate)

A notable application of hexylamine (B90201), a related compound, is in the synthesis of amide-functionalized benzoate esters, such as Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, also known as OAM2. This compound is of interest for its potential as an organogelator for remediating oil spills. Current time information in Bangalore, IN.ekb.eg The synthesis is a two-step process. The first step involves the preparation of 11-bromoundecanoic acid hexylamide. Current time information in Bangalore, IN. This intermediate is then utilized in a Williamson etherification reaction with ethyl 4-hydroxybenzoate (B8730719) to yield the final product. Current time information in Bangalore, IN.ekb.eg

The reaction is typically carried out in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a solvent such as dimethylformamide (DMF). Current time information in Bangalore, IN. The mixture is heated and stirred for several hours to ensure the completion of the reaction. The final product is precipitated by pouring the reaction mixture into cold, acidified water and can be further purified by recrystallization. Current time information in Bangalore, IN. The presence of the long alkyl chain and the amide and ester functional groups in OAM2 facilitates intermolecular forces such as hydrogen bonding and van der Waals interactions, which are crucial for its gelation properties. Current time information in Bangalore, IN.ekb.eg

Reaction Scheme for the Synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2):

| Step | Reactants | Reagents & Conditions | Product |

| A | 11-bromoundecanoic acid, Hexylamine | - | 11-bromoundecanoic acid hexylamide |

| B | 11-bromoundecanoic acid hexylamide, Ethyl 4-hydroxybenzoate | K₂CO₃, Tetrabutylammonium bromide, DMF, 65 ± 5 °C, 10 h | Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate |

Table 1: Synthesis of Amide-Functionalized Benzoate Ester.

Formation of Triazolo/Fluoroquinolone Hybrid Structures

Hybrid molecules that combine different pharmacophores are a significant area of research in medicinal chemistry. The synthesis of novel triazolofluoroquinolones (TFQs) has been reported, utilizing this compound as a key building block. In a specific synthetic route, new fluoroquinolones (FQs) and TFQs were developed and evaluated for their potential as antidiabetic and anticancer agents.

The synthesis commences with the reaction of p-hexylaniline with a suitable fluoroquinolone precursor. This is followed by a series of transformations including hydrolysis of an ester group, reduction of a nitro group to an amine, and finally, a diazotization reaction followed by cyclization to form the triazolo ring, yielding the target TFQ. This approach demonstrates the utility of this compound in introducing a long alkyl chain into a complex heterocyclic system, which can modulate the pharmacological properties of the final hybrid molecule.

Synthesis of Benzimidazole (B57391) Acrylonitrile (B1666552) Derivatives

Benzimidazole derivatives are known for their wide range of biological activities. The synthesis of novel N-substituted benzimidazole-derived acrylonitriles has been explored, where an n-hexyl substituent is attached to the benzimidazole nitrogen. mdpi.comnih.gov These compounds have been investigated as potential inhibitors of tubulin polymerization, a target for anticancer drugs. mdpi.com

The synthetic pathway begins with the amination of o-chloronitrobenzenes with n-hexylamine, facilitated by microwave assistance, to produce N-n-hexyl substituted precursors. mdpi.comnih.gov This is followed by the reduction of the nitro group and subsequent cyclocondensation with 2-cyanoacetamide (B1669375) to form the N-n-hexyl-2-(cyanomethyl)-benzimidazole intermediate. mdpi.comnih.gov The final step is a condensation reaction between this intermediate and various aromatic aldehydes to yield the target N-substituted benzimidazole acrylonitrile derivatives. mdpi.com The presence of the hexyl group can influence the lipophilicity and, consequently, the biological activity and selectivity of these compounds. mdpi.com

Buchwald-Hartwig Polyamination in Polymer Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.netacs.org This methodology has been extended to polymer synthesis through a process known as Buchwald-Hartwig polyamination. In a notable study, this compound was used as a monomer in the synthesis of phthalein-based polymers. pcbiochemres.com

These polymers were prepared by coupling this compound with a dibromofunctionalized phthalein monomer. pcbiochemres.com The resulting polymer, designated as PPhHa, exhibited excellent thermal stability. pcbiochemres.com A key finding was that upon treatment with trifluoroacetic acid (TFA), the polymer backbone undergoes a structural change that extends its conjugation, leading to a narrow optical energy gap. pcbiochemres.com This demonstrates the utility of this compound in creating functional polymers with tunable electronic properties. The Buchwald-Hartwig polyamination offers a versatile route to such materials, allowing for the incorporation of various amine monomers to fine-tune the polymer characteristics. pcbiochemres.commdpi.com

Details of Phthalein Polymer Synthesis using this compound:

| Polymer Name | Amine Monomer | Comonomer | Polymerization Method | Key Finding |

| PPhHa | This compound | Dibromofunctionalized phthalein | Buchwald-Hartwig Polyamination | Extended conjugation upon acid treatment |

Table 3: Buchwald-Hartwig Polyamination for Polymer Synthesis.

Aromatic Nucleophilic Substitution in Benzofuroxan (B160326) Synthesis

Benzofuroxans are a class of heterocyclic compounds with a range of biological activities. Their synthesis often involves aromatic nucleophilic substitution (SNAr) reactions. The reaction of highly electrophilic benzofuroxans, such as 4,6-dichloro-5-nitrobenzofuroxan, with various amines has been studied to understand their reactivity. qeios.com

While specific studies detailing the reaction with this compound are not prevalent, the general reactivity of anilines with benzofuroxan precursors has been established. qeios.com These reactions typically proceed with the substitution of a leaving group, such as a halide, by the amine nucleophile. The high electrophilicity of the benzofuroxan ring system, attributed to the electron-withdrawing nature of the furoxan ring and other substituents like the nitro group, facilitates this substitution. qeios.com The reaction of anilines leads to the formation of 4-aminobenzofuroxan derivatives, which are themselves of interest for their potential antimicrobial and anticancer properties. The incorporation of the hexyl group from this compound would be expected to enhance the lipophilicity of the resulting benzofuroxan derivative, potentially influencing its biological activity and membrane permeability.

Advanced Characterization Techniques and Analytical Protocols in 4 Hexylaniline Research

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating 4-hexylaniline from potential impurities, which can include starting materials, byproducts, and isomers.

Capillary Gas Chromatography with Flame Ionization Detection (GC-FID)

Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the purity of this compound and quantifying any impurities present. oup.com The FID detector offers excellent sensitivity and a wide linear range, making it suitable for detecting trace-level impurities. oup.com

The selection of an appropriate capillary column and the optimization of GC operating parameters are critical for achieving the desired separation of this compound from its potential impurities.

Column Selection: The choice of the stationary phase is paramount. For the analysis of this compound and its related impurities, a column with a polar stationary phase is often preferred to facilitate the separation of aromatic amines. A DX-4 column, which is an 85% polyethylene (B3416737) glycol–15% dimethylsilicone blend, has proven effective. oup.com This blend provides the necessary selectivity to resolve key impurities like aniline (B41778), 4-ethylaniline (B1216643), and the positional isomers of this compound. oup.com Other phases such as DB-1 (100% dimethylpolysiloxane), DB-17 (50% phenyl–50% methylpolysiloxane), and DB-225 (50% cyanopropylphenyl–50% methylpolysiloxane) were found to lack the necessary selectivity to separate 3-hexylaniline (B1604838) from the main this compound peak. oup.com A column with dimensions of 60 meters in length, 0.32 mm internal diameter, and a 0.25 µm film thickness is typically used. oup.com

Operating Parameters: Isothermal temperature programming is often employed for the analysis of this compound. A study demonstrated that operating the column and injection port at a constant temperature of 195°C provides effective separation. oup.com The detector temperature is typically set higher, for instance at 275°C, to ensure the efficient ionization of the eluted compounds. oup.com Helium is commonly used as the carrier gas, with a constant head pressure of 17 psi, resulting in a flow rate of approximately 1.0 mL/min. oup.com Nitrogen is used as the makeup gas for the FID detector at a flow rate of 30 mL/min. oup.com

Table 1: Optimized GC-FID Parameters for this compound Analysis

| Parameter | Value |

| Column | DX-4 (85% polyethylene glycol–15% dimethylsilicone blend) |

| Column Dimensions | 60 m x 0.32 mm i.d., 0.25 µm film thickness |

| Oven Temperature | 195°C (Isothermal) |

| Injector Temperature | 195°C |

| Detector Temperature | 275°C |

| Carrier Gas | Helium |

| Carrier Gas Flow Rate | ~1.0 mL/min (17 psi) |

| Detector Makeup Gas | Nitrogen |

| Makeup Gas Flow Rate | 30 mL/min |

Validation of the GC-FID method is crucial to ensure its accuracy and reliability for routine quality control.

Recovery Studies: To assess the accuracy of the method, recovery studies are performed. This involves spiking a sample of this compound with known amounts of potential impurities at various concentration levels, typically ranging from 0.1% to 1.0% (w/w). oup.com The spiked samples are then analyzed in triplicate to determine the percentage of the added impurity that is detected by the method. Good recovery, close to 100%, indicates that the method is accurately quantifying the impurities. oup.com For instance, in one study, the recovery of aniline, 4-ethylaniline, 2-hexylaniline (B8566310), and 3-hexylaniline was evaluated, with response factors determined experimentally. oup.com Aniline and 4-ethylaniline had response factors of 0.8 and 0.9, respectively, while the positional isomers of this compound had a response factor of 1.0. oup.com

Repeatability Analysis: Repeatability, also known as intra-assay precision, measures the consistency of the results over a short period under the same operating conditions. This is often evaluated by analyzing multiple preparations of the same sample lot on the same day and with the same instrument and column. oup.com A related concept, intermediate precision, assesses the method's reproducibility over different days, with different analysts, and using different columns from different manufacturing lots. oup.com In a study of this compound, two different synthetic batches were analyzed over three separate days using two different serial numbered DX-4 columns. oup.com The results for each sample were similar for each day and each column, demonstrating the method's robustness. oup.com

Table 2: Repeatability Analysis of Impurities in this compound Batches

| Impurity | Batch 1 (Area %) | Batch 2 (Area %) |

| Aniline | 0.03 | 0.04 |

| 4-Ethylaniline | 0.02 | 0.02 |

| 2-Hexylaniline | 0.05 | 0.06 |

| 3-Hexylaniline | 0.10 | 0.12 |

| Other Unknown Impurities | 0.08 | 0.09 |

| Total Impurities | 0.28 | 0.33 |

Data represents typical area percentages observed in repeatability studies. oup.com

A significant challenge in the analysis of this compound is the separation of its positional isomers, such as 2-hexylaniline and 3-hexylaniline, from the main component. oup.com The optimized GC-FID method using a DX-4 column has demonstrated the ability to achieve baseline resolution of these known impurities. oup.com While 3-hexylaniline, the meta isomer, is typically less well-resolved than the other impurities, a resolution of 1.5 has been achieved, which is sufficient for accurate quantitation. oup.com The ability to resolve these closely related isomers is a testament to the selectivity of the chosen stationary phase and the optimized chromatographic conditions. oup.com

Method Validation: Recovery Studies and Repeatability Analysis

Spectroscopic Investigations of Molecular Structure and Electronic Properties

Spectroscopic techniques provide invaluable information about the molecular structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the protons of the hexyl chain. The aromatic protons typically appear as two doublets in the downfield region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the hexyl group give rise to a series of multiplets in the upfield region. The integration of these signals corresponds to the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom in the aromatic ring and the hexyl chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the alkyl substituent.

Table 3: Typical NMR Data for this compound (in CDCl₃)

| Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to NH₂) | ~6.6-6.7 (d) | ~115 |

| Aromatic CH (meta to NH₂) | ~6.9-7.0 (d) | ~129 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-Hexyl | - | ~130 |

| -CH₂- (alpha to ring) | ~2.5 (t) | ~35 |

| -CH₂- (beta to ring) | ~1.5-1.6 (m) | ~32 |

| -CH₂- (gamma, delta, epsilon) | ~1.3 (m) | ~31, 29, 23 |

| -CH₃ | ~0.9 (t) | ~14 |

| -NH₂ | ~3.5 (s, broad) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 's' a singlet. rsc.org

Elucidation of Substitution Patterns and Functional Groups

The precise arrangement of substituents on the aniline ring and the confirmation of its functional groups are fundamental to verifying the structure of this compound. Gas chromatography (GC) is a powerful technique for this purpose. In a validated method for analyzing impurities, this compound is dissolved in methanol (B129727) and analyzed isothermally at 195°C. oup.comoup.com This procedure utilizes a specialized 60-meter DX-4 column, which is an 85% polyethylene glycol–15% dimethylsilicone blend, coupled with a flame ionization detector (FID). oup.comoup.com This setup can effectively resolve this compound from potential impurities such as aniline, 4-ethylaniline, and its isomers, 2- and 3-hexylaniline. oup.com The retention times and peak areas allow for both qualitative identification and quantitative estimation of the main compound and any minor components. oup.comoup.com

Infrared (IR) Spectroscopy (FT-IR)

Infrared spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within the this compound molecule.

The Fourier-Transform Infrared (FT-IR) spectrum of this compound provides a unique fingerprint of its molecular structure. thermofisher.comtandfonline.com Key absorptions in the spectrum confirm the presence of specific bonds. For instance, the N-H stretching vibrations of the primary amine group are typically observed around 3371 cm⁻¹. tandfonline.com The C=C stretching within the aromatic ring gives rise to a band near 1628 cm⁻¹. tandfonline.com Additionally, the C-N stretching vibration can be identified by a band at approximately 1257 cm⁻¹. tandfonline.com These characteristic peaks, among others, are used to confirm the identity and integrity of the this compound structure. thermofisher.comtandfonline.com In studies involving intermolecular hydrogen bonding, such as the complex formed between this compound and p-n-alkoxybenzoic acids, FT-IR is used to detect shifts in these vibrational frequencies, confirming the formation of new hydrogen bonds. tandfonline.com

Table 1: Characteristic FT-IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | ~3371 |

| C=C (aromatic) | Stretching | ~1628 |

| C-N (aromatic amine) | Stretching | ~1257 |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of this compound, providing definitive structural evidence.

High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is employed for the precise determination of the molecular mass of this compound and its derivatives. mdpi.com This technique provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. mdpi.comrsc.org For example, in the analysis of related compounds, HR-ESI-MS is used to obtain the exact mass-to-charge ratio (m/z), which validates the proposed molecular formula. rsc.org The fragmentation patterns observed in the mass spectrum offer further structural insights by revealing how the molecule breaks apart, which helps to confirm the connectivity of its atoms. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized for both quantitative analysis and for studying the electronic transitions within this compound and its complexes.

UV-Vis spectroscopy is a valuable method for determining the concentration of this compound in solution and for investigating its electronic properties. mdpi.comacs.org In a notable application, UV-Vis spectroscopy was used to study the selective precipitation of rhodium (Rh) from acidic solutions using this compound. acs.orgresearchgate.netacs.org By monitoring the changes in the UV-Vis absorption spectra, researchers can determine the distribution of different rhodium chloro-complex anions, such as [RhCl₅(H₂O)]²⁻ and [RhCl₆]³⁻, at various hydrochloric acid concentrations. acs.orgacs.org This analysis revealed that 4-alkylanilines, including this compound, selectively precipitate the [RhCl₆]³⁻ species by forming an ion-pair complex. acs.orgresearchgate.netacs.orgnih.gov The quantitative data obtained from UV-Vis spectroscopy, showing the composition of [RhCl₆]³⁻ and the precipitation percentages of rhodium, were crucial in understanding the mechanism of this selective separation process. acs.orgresearchgate.netacs.org

Crystallographic and Structural Elucidation Methods

Advanced crystallographic techniques are indispensable for the precise determination of the three-dimensional arrangement of atoms and molecules within a crystalline solid. In the study of this compound and its derivatives, X-ray diffraction methods, in particular, provide critical insights into their structural features, from the molecular level to the bulk material.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD analysis is fundamental to understanding the solid-state architecture of this compound-containing compounds. Research on derivatives has successfully employed this technique to map their molecular and supramolecular structures.

A notable example is the study of 4-Carboxybenzylidene-4′-hexylaniline, a derivative of this compound. SCXRD analysis revealed that this compound crystallizes in the triclinic space group P1. researchgate.netjst.go.jp The analysis determined that the molecule forms centrosymmetric dimers through intermolecular hydrogen bonds. researchgate.netjst.go.jp The two benzene rings within the structure are observed to be nearly coplanar. researchgate.netjst.go.jp

In another study, SCXRD was used to determine the crystal structure of a precipitate formed between rhodium chloride and this compound. acs.orgresearchgate.net The analysis showed a unique ionic complex where a central hexachlororhodate(III) anion, [RhCl₆]³⁻, is surrounded by six protonated 4-hexylanilinium cations, with three additional chloride anions for charge balance. acs.orgresearchgate.net Each anilinium cation is positioned facing a triangular face of the [RhCl₆]³⁻ octahedron. researchgate.net

The crystallographic data obtained from these studies are crucial for understanding the packing and properties of these materials.

Interactive Data Table: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 4-Carboxybenzylidene-4′-hexylaniline | C₂₀H₂₃NO₂ | Triclinic | P1 | 6.4250(18) | 8.495(2) | 16.665(5) | 93.09(2) | 98.399(17) | 110.373(14) | 2 | researchgate.netjst.go.jp |

| Rh-4-hexylaniline Complex | C₇₂H₁₂₀N₆Cl₆Rh | --- | --- | --- | --- | --- | --- | --- | --- | --- | acs.org |

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. SCXRD data is instrumental in identifying and quantifying these forces, which dictate the supramolecular assembly and influence the material's physical properties.

In the crystal structure of 4-Carboxybenzylidene-4′-hexylaniline, the molecules are organized into a tilted layer structure. researchgate.netjst.go.jp This arrangement is stabilized by a combination of intermolecular interactions, including O-H···O hydrogen bonds, C-H···O interactions, C-H···π interactions, and π-π stacking interactions between the aromatic rings. researchgate.netjst.go.jpresearchgate.net The presence and geometry of these interactions are critical for the formation of its specific liquid crystalline phases. researchgate.netresearchgate.net Similarly, studies on other related compounds have highlighted the role of C-H···O and π-π interactions in stabilizing their crystal lattices. researchgate.net

Determination of Solid-State Molecular and Supramolecular Structures

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

In the investigation of the rhodium-containing precipitate with this compound, PXRD was employed to confirm that the structure determined from a single crystal was representative of the bulk material. acs.org The experimental PXRD pattern obtained from the pristine precipitate was compared to a pattern simulated from the SCXRD data. acs.org The close match between the observed and calculated patterns confirmed the phase purity of the bulk sample and verified that it was composed of aggregated microcrystals with the same 1:6:3 ratio of [RhCl₆]³⁻, anilinium cations, and chloride ions identified in the single crystal. acs.org

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for studying phase transitions, thermal stability, and other temperature-dependent behaviors in materials like this compound and its derivatives.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is particularly effective for studying the phase transitions of liquid crystalline materials derived from this compound. sigmaaldrich.com

DSC measurements can pinpoint the temperatures and measure the enthalpy changes associated with transitions between crystalline, various liquid crystalline (e.g., smectic, nematic), and isotropic liquid phases. researchgate.nettandfonline.comtandfonline.com For instance, research on N-(4-n-heptyloxybenzylidene)-4-n-hexylaniline (HBHA) and other terephthal-bis-4-n-alkylanilines utilized DSC to study their complex phase transitions, revealing multiple smectic phases. tandfonline.comresearchgate.net The transition temperatures obtained via DSC are often corroborated with observations from polarizing optical microscopy (POM). researchgate.nettandfonline.com

In a study on p-n-hexyloxybenzylidine-p′-n-butylaniline (a related compound), DSC showed a crystalline to smectic H (K-Sₕ) transition at 33.7°C during the heating cycle. researchgate.net Studies on homologous series like 4-hexyloxybenzylidene-4'-alkoxyanilines have used DSC to systematically map out how changes in alkyl chain length affect the types and temperature ranges of the mesophases observed. researchgate.nettandfonline.com The data reveals that transitions such as isotropic–nematic and nematic–smectic C are typically first-order in nature. researchgate.net

Interactive Data Table: Phase Transition Temperatures from DSC

| Compound | Transition | Temperature (°C) | Method | Ref. |

| p-n-Hexyloxybenzylidine-p′-n-butylaniline (6O.4) | K → Sₕ | 33.7 | DSC (Heating) | researchgate.net |

| N-(4-n-heptyloxybenzylidene)-4-n-hexylaniline (HBHA) | Smectic F ↔ Smectic H | --- | DSC | researchgate.net |

| 4-Hexyloxybenzylidene-4'-butylaniline | Nematic → Isotropic | --- | DSC | researchgate.net |

Note: Specific temperature values for all transitions were not available in all cited abstracts.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

In the context of polymers derived from this compound, TGA has demonstrated their significant thermal stability. For instance, nitrogen-linked phthalein polymers prepared using this compound exhibit excellent thermal stability, with onset degradation temperatures in air recorded above 360 °C. figshare.com Similarly, pyrene-thieno[3,4-c]pyrrole-4,6-dione-based donor-acceptor polymers that incorporate this compound also show good thermal stabilities, with 5% weight loss occurring at temperatures exceeding 300 °C. whiterose.ac.uk

TGA is also employed to analyze the decomposition of complexes containing this compound. In a study of a rhodium-containing precipitate formed with this compound, a weight loss was observed in the temperature range of 150–480 °C. acs.orgnih.gov This weight loss was attributed to the decomposition and volatilization of the this compound and chlorine components of the complex. acs.orgnih.gov

Table 1: Thermal Decomposition Data for this compound Containing Materials

| Material | Decomposition Temperature (°C) | Notes |

| Nitrogen-Linked Phthalein Polymer | > 360 | Onset degradation temperature in air. figshare.com |

| Pyrene-Thieno[3,4-c]pyrrole-4,6-dione-based Polymer | > 300 | Temperature for 5% weight loss. whiterose.ac.uk |

| Rhodium-Containing Precipitate | 150 - 480 | Weight loss due to decomposition and volatilization of this compound and chlorine. acs.orgnih.gov |

Advanced Analytical and Imaging Probes

Polarizing Optical Microscopy (POM) for Mesophase Characterization

Polarizing Optical Microscopy (POM) is an indispensable tool for the characterization of liquid crystalline materials, including those derived from this compound. This technique utilizes polarized light to identify and study the various liquid crystal phases (mesophases) and their transitions based on their unique optical textures. microscopyu.comwikilectures.eu

In studies of liquid crystals synthesized from 4-alkylanilines, which are structurally related to this compound, POM has been instrumental in identifying different mesophases, such as nematic and smectic phases. tandfonline.comnih.gov The technique allows for the direct observation of the distinct textures of these phases, which arise from the anisotropic nature of the molecules. tandfonline.com For example, the investigation of 4-alkyl-N-(4-alkloxysalicylidene)anilines revealed the emergence of liquid crystalline phases as the length of the terminal alkyl chains increased. tandfonline.com

While this compound itself is not a liquid crystal, it serves as a crucial intermediate in the synthesis of liquid crystalline compounds. nih.gov The characterization of these resulting materials by POM provides essential information on their mesomorphic behavior, which is influenced by the molecular structure, including the hexyl group of the original aniline derivative.

Inverse Gas Chromatography (IGC) for Solute-Liquid Crystal Interactions

Inverse Gas Chromatography (IGC) is a powerful technique for probing the interactions between a stationary phase and a volatile probe molecule. In the context of materials science, IGC is used to characterize the surface and bulk properties of polymers and other non-volatile materials. researchgate.net While specific IGC studies focusing solely on this compound are not prevalent, the technique has been widely applied to aniline, its derivatives, and polyaniline, providing a framework for understanding how this compound might interact with other substances. nih.gov

IGC can be used to determine thermodynamic parameters such as activity coefficients and Flory-Huggins interaction parameters, which quantify the compatibility between a solute and a stationary phase. researchgate.netnih.gov Studies on polyaniline have used IGC to investigate its surface properties and morphology. nih.gov Furthermore, IGC has been employed to study the sorption behavior of liquid crystalline dendrimers with various probe solutes, including aniline derivatives. researchgate.net This indicates the utility of IGC in assessing the accessibility and interaction characteristics of complex molecular architectures. Given that aniline and its derivatives are common analytes in environmental water analysis, chromatographic methods are well-established for these compounds. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. malvernpanalytical.comwikipedia.org The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. malvernpanalytical.comwikipedia.org

In research involving this compound, XPS has been effectively used to characterize complexes containing this compound. For instance, in the analysis of a rhodium-containing precipitate prepared with this compound, an XPS spectrum confirmed the presence of nitrogen (N 1s), rhodium (Rh 3d), carbon (C 1s), and chlorine (Cl 2s and Cl 2p) signals. acs.orgnih.gov This data provided direct evidence that the precipitate was a complex formed between rhodium and this compound. acs.orgnih.gov

Furthermore, quantitative analysis of the XPS peaks allowed for the determination of the atomic ratios of the elements in the complex. The calculated N/Cl/Rh atomic ratio was found to be 6.1:8.8:1.0, which supported the structural determination of the complex as consisting of one [RhCl₆]³⁻ ion, six anilinium cations (from this compound), and three chloride ions. acs.org

Table 2: XPS Data for a Rhodium-4-Hexylaniline Complex

| Element | XPS Signal | Atomic Ratio |

| Nitrogen (N) | N 1s | 6.1 |

| Chlorine (Cl) | Cl 2s, 2p | 8.8 |

| Rhodium (Rh) | Rh 3d | 1.0 |

Electron Paramagnetic Resonance (EPR) for Unpaired Electron Detection in Conjugated Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals and radical ions. sciengine.comresearchgate.net This method is particularly valuable in studying conjugated systems where electron delocalization can lead to the formation of stable radical species.

In the context of materials derived from this compound, EPR has been used to identify the presence of unpaired electrons. For example, in nitrogen-linked phthalein polymers synthesized with this compound, EPR spectroscopy detected air-stable unpaired electrons after the polymers were treated with a protic acid. figshare.com This finding suggests a resonance between a closed-shell ionic form and an open-shell radical form within the polymer backbone. figshare.com

Studies on aniline radical cations have shown that the unpaired electron is delocalized over the phenyl ring and the nitrogen atom. sciengine.comresearchgate.netresearchgate.net EPR spectra of these radicals, along with theoretical calculations, indicate that a significant portion of the unpaired spin density resides on the para-carbon and the nitrogen atom. researchgate.net This fundamental understanding of aniline radical cations is directly applicable to interpreting the EPR spectra of systems containing the this compound moiety, where the formation of such radical species can be crucial to their electronic and magnetic properties. The detection of aniline-type radicals (N-centered radicals) has also been achieved using EPR and spin trapping techniques in reactions involving various aromatic amines. nih.gov

Applications and Research Domains of 4 Hexylaniline and Its Derivatives

Role in Advanced Organic Synthesis

4-Hexylaniline, a versatile organic compound, serves as a crucial component in various advanced organic synthesis applications. Its unique structure, featuring a hexyl group attached to an aniline (B41778) ring, provides a balance of hydrophobic and reactive properties, making it a valuable precursor and building block in the creation of complex molecules.

Building Block for Complex Organic Molecules

This compound is a fundamental building block in the synthesis of more intricate organic structures. cymitquimica.com Its amine group allows for a variety of chemical transformations, making it a starting point for creating larger and more complex molecules. For instance, it is utilized in the synthesis of Schiff base ligands, which are significant in coordination chemistry and material science. chemicalbook.com The reaction of this compound with other molecules, such as isatin (B1672199), results in the formation of these specialized ligands. chemicalbook.com

The versatility of this compound as a building block is evident in its use in the synthesis of various compounds. For example, it has been used to create 5,5'-dihexylindigo, a key substrate in the synthesis of asymmetric indolonaphthyridines, which are materials with potential applications in optoelectronics. rsc.org

Precursor in Heterocyclic Synthesis

This compound plays a significant role as a precursor in the synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. These compounds are of great interest in medicinal chemistry and materials science.

Research has demonstrated the use of this compound in the synthesis of various heterocyclic systems. For example, it can be converted into 4-(n-hexyl)phenylhydrazine, which is then used to synthesize tetrahydrocarbazoles. Furthermore, it is a starting material in the Sandmeyer isatin synthesis to produce substituted isatins, which are valuable intermediates in pharmaceutical and heterocyclic chemistry. nih.gov However, the efficiency of this reaction can be limited by the lipophilicity of this compound. nih.gov Additionally, derivatives of this compound have been used to create 1,2,4-triazole (B32235) derivatives, a class of nitrogen-containing heterocycles with a wide range of biological activities. researchgate.net

A notable application includes its use in palladium-catalyzed N-arylation reactions to synthesize substituted benzothiophenes. acs.org It has also been employed in four-component reactions to build complex phenanthroimidazole core structures. nih.govacs.org

Synthesis of π-Extended Conjugated Systems

This compound is instrumental in the synthesis of π-extended conjugated systems, which are molecules with alternating single and multiple bonds that allow for the delocalization of electrons. These systems are crucial for developing organic electronic materials.

One area of research involves the synthesis of phthalein polymers through Buchwald-Hartwig polyaminations, where this compound is one of the amine linkers. acs.org The resulting polymers show evidence of extended conjugation upon treatment with acid. acs.org Another study reports the synthesis of low-molecular-weight polymers from xanthene units linked through various amines, including this compound, which also exhibit extended conjugation. ambeed.com

Furthermore, this compound has been used in the synthesis of donor-acceptor conjugated polymers for applications in organic photovoltaics. whiterose.ac.uk For instance, it has been incorporated into pyrene-based copolymers with benzothiadiazole or thieno[3,4-c]pyrrole-4,6-dione (B1257111) as the acceptor units. whiterose.ac.uk

Intermediate in Pharmaceutical and Agro-chemical Research

This compound and its derivatives serve as important intermediates in the development of new pharmaceuticals and agrochemicals. Primary anilines, in general, are essential for synthesizing a wide array of these products. rsc.org

In pharmaceutical research, derivatives of this compound have shown potential biological activity. For example, some triazolo derivatives have been screened for their in vitro antitumor activity. researchgate.net Specifically, a triazolo-4-hexylaniline cipro acid derivative demonstrated antiproliferative activity in breast cancer cell lines when combined with rutin (B1680289) micelles. nih.gov Additionally, 4-hexylamino-1,8-naphthalimide-labeled PAMAM dendrimers have been studied for their potential in drug and gene delivery applications. researchgate.net

In the field of agrochemicals, heterocyclic compounds derived from intermediates like this compound are of interest. google.com The 1,2,4-triazole moiety, which can be synthesized from this compound derivatives, is frequently found in compounds with applications in this area. researchgate.net

Contributions to Materials Science and Nanotechnology

The unique chemical properties of this compound also lend themselves to significant applications in the fields of materials science and nanotechnology, particularly in the creation of specialized nanoparticles.

Preparation of Catalytically Active Nanoparticles (e.g., Ruthenium Nanoparticles)

A notable application of this compound in nanotechnology is its use in the preparation of stable, catalytically active nanoparticles. Specifically, it has been employed in the synthesis of ruthenium nanoparticles. chemicalbook.comscbt.com These nanoparticles are of interest due to their potential catalytic properties in various chemical reactions.

Research has also explored the use of this compound in the creation of other types of nanoparticles. One study detailed the synthesis of rhodium borate (B1201080) nanoparticles using a hydrothermal method for potential application as demulsifiers in the oil industry. researchgate.net Another area of research involves the creation of fluorescent and catalytically active single-chain nanoparticles where a phosphine (B1218219) ligand is introduced for gold coordination and catalysis. qut.edu.au

Furthermore, composites of two-dimensional titanium disulfide (TiS2) nanosheets and conjugated polymer nanoparticles have been developed for sensing applications, with this compound being a component in the synthesis of the conjugated polymer. nih.govacs.org

Development of Reverse-Phase Ion-Exchange Materials for Analytical Separations

This compound is a key component in the fabrication of mixed-mode stationary phases for liquid chromatography. researchgate.nettandfonline.comcapes.gov.brcapes.gov.br Specifically, it is used in creating materials that exhibit both reversed-phase (RP) and ion-exchange (IE) properties, which are highly effective for capillary liquid chromatography (LC). researchgate.nettandfonline.com The hydrophobic hexyl group provides nonpolar interactions characteristic of reversed-phase chromatography, while the amine group can be protonated to create a positively charged site for anion-exchange interactions.

The utility of these mixed-mode materials is demonstrated in the separation of complex mixtures. For instance, in the analysis of a sample containing this compound, the peak shape and retention time are significantly influenced by the ionic strength of the mobile phase buffer. mdpi.com When using a low concentration (1 mM) phosphate (B84403) buffer at pH 2.5, this compound can exhibit a peak shape indicative of column overload due to strong ionic interactions with residual ionized silanols on the silica (B1680970) support. mdpi.com Increasing the buffer concentration to 10 mM improves the peak shape by increasing the ionic strength of the mobile phase, which reduces the secondary ion-exchange interactions, though this also leads to a decrease in retention time. mdpi.com This behavior underscores the dual retention mechanism of the stationary phase and the role of analytes like this compound in characterizing these materials.

The synthesis of such ion-exchangers can involve the chemical modification of polymer particles, such as poly(styrene-divinylbenzene), through processes like reductive amination, where aniline derivatives are covalently bonded to the polymer matrix. acs.org This creates a robust stationary phase with controlled amounts of both hydrophobic and ion-exchange functionalities.

Fabrication of Liquid Crystalline Materials

Derivatives of this compound are extensively used in the synthesis of thermotropic liquid crystals, particularly those based on Schiff base (imine) linkages. inoe.rosigmaaldrich.com While this compound itself has not been observed to exhibit liquid crystalline behavior in some studies, its incorporation into larger, more rigid molecular structures reliably produces mesogenic properties. scholarsresearchlibrary.comnasa.gov The condensation reaction of this compound with various aldehydes, such as substituted benzaldehydes, is a common and effective strategy for creating these materials. researchgate.netinoe.ro The resulting imine-containing molecules often possess the calamitic (rod-like) shape conducive to the formation of liquid crystal phases. inoe.ro

The mesomorphic properties of liquid crystals derived from this compound have been a subject of detailed investigation. sigmaaldrich.com These studies, typically employing polarized light optical microscopy (POM) and differential scanning calorimetry (DSC), have revealed a rich polymorphism in these materials. researchgate.net Schiff base derivatives of this compound are known to form various nematic and smectic phases.

For example, the well-studied compound N-(4-n-pentyloxybenzylidene)-4′-n-hexylaniline (5O.6) exhibits an unusually rich sequence of enantiotropic phases upon cooling from the isotropic liquid: Nematic (N), Smectic A (SA), Smectic C (SC), Smectic B (SB), Smectic F (SF), and Smectic G (SG). nitm.ac.injournaldephysique.org The crystal structure of a related homolog, N-(4-n-heptyloxybenzylidene)-4′-hexylaniline (7O.6), has been determined, showing a layered packing arrangement in the crystalline state that provides insight into the formation of smectic phases. tandfonline.comcapes.gov.br

The introduction of different functional groups or metal coordination can further tune the mesomorphic behavior. Schiff base ligands derived from the condensation of 4-n-alkyloxy salicylaldehyde (B1680747) with this compound exhibit tilted smectic phases. researchgate.net When these ligands are coordinated with copper(II) ions, the resulting metallomesogens show orthogonal smectic phases (SmA, SmB, SmE) and enhanced thermal stability, albeit with reduced polymorphism. researchgate.net

| Compound Name | Abbreviation | Phase Transitions on Cooling (°C) | Reference |

|---|---|---|---|

| N-(4-n-pentyloxybenzylidene)-4′-n-hexylaniline | 5O.6 | I → 78.5 → N → 63.5 → SA → 62.5 → SC → 52.0 → SB → 48.0 → SF → 32.0 → SG | journaldephysique.org |

| 4-Carboxybenzylidene-4'-hexylaniline | - | I → 228 → N → 226 → SC → 155 → SF → 129 → Cr | researchgate.net |

| N(4-n-butyloxysalicylidene)-4′-n-hexylaniline (Ligand) | 4O(OH).6 | I → 84.8 → SA → 79.2 → S3 → 73.6 → S4 | researchgate.net |

| Bis[N(4-n-butyloxysalicylidene)-4′-n-hexylanilinato]copper(II) (Complex) | [Cu(4O.6)2] | I → 153.2 → SE → 142.1 → SB | researchgate.net |

The tunable properties of liquid crystals derived from this compound make them promising materials for optoelectronic applications. researchgate.net Schiff base compounds were among the materials used to build the first twisted nematic (TN) liquid crystal displays. tandfonline.com More recently, research has focused on their use in more advanced technologies.

Polymers synthesized using this compound have been shown to form conjugated systems upon treatment with acid. acs.org This process generates ions in the polymer backbone, significantly reducing the optical energy gap and making these materials suitable for use as organic semiconductors in devices like organic light-emitting diodes (OLEDs). acs.org In one study, a polymer incorporating a this compound linker showed a lower energy gap compared to one with an unsubstituted aniline, demonstrating the electronic tuning effect of the hexyl group. acs.org

Furthermore, this compound has been used as a building block in the synthesis of complex conjugated copolymers. acs.org For example, it was used to build a phenanthroimidazole core structure which was then polymerized to create materials for optoelectronic applications. acs.org The resulting polymers and their nanoparticle derivatives can be integrated into sensing platforms and other electronic devices. acs.org

To further refine the properties of liquid crystalline materials, researchers have investigated more complex structures such as dimers and fluorinated derivatives containing the this compound moiety. Dimeric liquid crystals, which consist of two mesogenic units linked by a flexible spacer, often exhibit different phase behaviors compared to their monomeric counterparts. Symmetric dimers based on α,ω-bis-(4-n-alkylaniline benzylidene-4'-oxy) alkanes have been studied, showing nematic and smectic G phases. scholarsresearchlibrary.com The length and parity (odd or even number of atoms) of the flexible spacer have a significant influence on the transition temperatures and the types of mesophases formed. scholarsresearchlibrary.comresearchgate.net

Lateral fluorination of the mesogenic core is another powerful strategy for modifying liquid crystal properties. rsc.org The introduction of a highly electronegative fluorine atom can drastically alter the material's dielectric anisotropy, viscosity, and mesophase stability. researchgate.netrsc.org A detailed computational study on N-(4-n-hexyloxybenzylidine)-4´-n-hexylaniline (6O.6) and its fluorinated analogues revealed that the position of the fluorine substituent affects the molecular dipole moment and polarizability, which in turn influences the mesophase stability and suitability for optoelectronic applications. researchgate.net Such semi-fluorinated materials are of interest for use in advanced display modes, such as the deformed helix ferroelectric mode, which require materials with specific dielectric properties. nitm.ac.indntb.gov.ua

Applications in Optoelectronics and Display Technologies

Components in Biocompatible Materials

The broader class of poly(alkylanilines), to which polymers of this compound belong, has garnered interest for applications in biomaterials. researchgate.net Polyaniline (PANI) itself has been shown to exhibit good biocompatibility both in vitro and in vivo. acs.org Studies on PANI films have demonstrated normal cell adhesion and proliferation with low cytotoxicity, making it a promising material for biomedical devices. researchgate.net

Conductive polymers like polyanilines are being explored for use in biosensors, tissue engineering scaffolds, and neural implants. researchgate.netrsc.org The synthesis of poly(alkylanilines) can be tailored to control properties such as hydrophobicity and conductivity. researchgate.net The incorporation of an alkyl chain, such as the hexyl group from this compound, increases the material's hydrophobicity. researchgate.net This tunability is crucial for creating materials that can be integrated with biological systems, for example, as functional, conductive biomaterials that support cell growth while retaining their electronic properties. researchgate.net

Organogelators for Environmental Applications (e.g., Oil Spill Remediation)

Derivatives of this compound show potential for use as low-molecular-weight organogelators (LMOGs), particularly for environmental applications like the cleanup of oil spills. acs.orgacs.org The efficacy of these gelators stems from their ability to self-assemble into three-dimensional fibrillar networks that can trap and immobilize large volumes of organic solvents, including crude oil. researchgate.net

The molecular structure required for an effective organogelator typically includes both hydrogen-bonding motifs and a significant hydrophobic component. Schiff base derivatives created from anilines are promising candidates. acs.org The imine linkage, along with other functional groups, can provide the necessary intermolecular interactions (e.g., hydrogen bonding, π-π stacking), while the long alkyl chain provides the van der Waals interactions needed for self-assembly within a nonpolar medium like oil. acs.orgresearchgate.net

Research on vanillin-based organogelators has shown that the length of the hydrophobic tail on the amine component is critical for successful gelation of crude oil. acs.org This highlights the importance of the hexyl group in a potential this compound-based gelator. Similarly, a synthesized ester containing a hexylamino group, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has been identified as a potential gelator for oil and fuels, indicating its possible application in oil spill remediation. tandfonline.com These phase-selective organogelators can congeal oil from the surface of water, allowing the solidified gel to be physically removed, which is a promising technique for environmental cleanup. researchgate.net

Synthesis of Polymeric Materials with Tunable Electronic and Magnetic Properties

The incorporation of this compound into polymeric structures is a strategy for developing materials with tailored electronic and magnetic characteristics. Polyaniline (PANI) and its derivatives are prominent examples of conducting polymers, and their properties can be finely tuned by modifying their chemical structure. researchgate.net The synthesis of polymers using this compound or its derivatives can influence the material's processability and ultimate electronic behavior. researchgate.net

The hexyl group on the aniline ring enhances the solubility of the resulting polymers in common organic solvents. researchgate.net This improved solubility is crucial for processing and fabricating thin films or other device components. In conjugated polymers, which feature alternating single and multiple bonds, the electronic properties are governed by the delocalization of electrons along the polymer backbone. acs.org By introducing building blocks like this compound, researchers can modify the polymer's architecture, influencing factors such as inter-chain spacing and molecular packing, which in turn affect charge transport and optical properties. uni-muenchen.de